molecular formula C4H3N3O B3432081 [1,2,4]Triazine-3-carbaldehyde CAS No. 954241-33-9

[1,2,4]Triazine-3-carbaldehyde

Cat. No.: B3432081
CAS No.: 954241-33-9
M. Wt: 109.09 g/mol
InChI Key: OSDSMXPYXOBABR-UHFFFAOYSA-N
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Description

[1,2,4]Triazine-3-carbaldehyde is a nitrogen-containing heterocyclic compound featuring a six-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4, and a formyl (-CHO) substituent at position 3. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and drug discovery. The aldehyde group enhances its reactivity as an electrophile, facilitating nucleophilic additions or condensations for functionalization.

Properties

IUPAC Name

1,2,4-triazine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O/c8-3-4-5-1-2-6-7-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDSMXPYXOBABR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301303676
Record name 1,2,4-Triazine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954241-33-9
Record name 1,2,4-Triazine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=954241-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301303676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with formylating agents, followed by cyclization to form the triazine ring. Another approach involves the use of nitriles and hydrazines, which undergo cyclization and subsequent oxidation to yield the desired aldehyde .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency. The choice of solvents, temperature, and pressure conditions are optimized to achieve the desired product with minimal by-products .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

    Reduction: The aldehyde group can be reduced to form alcohols or other reduced products.

    Substitution: The triazine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield triazine carboxylic acids, while reduction can produce triazine alcohols .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

  • [1,2,4]Triazine-3-carbaldehyde serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its reactive aldehyde group allows for various derivatization reactions, facilitating the formation of diverse chemical entities essential in organic synthesis.

Biological Applications

Antimicrobial and Antiviral Properties

  • Research indicates that [1,2,4]triazine derivatives exhibit significant antimicrobial and antiviral activities. For instance, compounds derived from this compound have been evaluated for their efficacy against various pathogens, showcasing potential therapeutic applications in infectious diseases .

Pharmacological Potential

  • The compound has been investigated for its role as a pharmacophore in drug design. Studies highlight its potential in developing anticancer agents and other therapeutics targeting specific biological pathways. For example, derivatives have shown promise in inhibiting GPR84, a receptor implicated in inflammatory diseases .

Industrial Applications

Agrochemicals and Dyes

  • In the industrial sector, this compound is utilized in the formulation of agrochemicals and dyes. Its ability to modify electronic properties makes it valuable for creating materials with specific functionalities.

Case Study 1: Antiviral Activity

A study published in 2022 demonstrated that certain derivatives of this compound exhibited potent antiviral activity against respiratory viruses. The structure-activity relationship (SAR) analysis revealed that modifications at the 5-position significantly enhanced antiviral potency while maintaining low cytotoxicity .

Case Study 2: Anticancer Research

Recent research explored the efficacy of [1,2,4]triazine-based compounds in inhibiting cancer cell proliferation. A series of synthesized analogs were tested against various cancer cell lines, showing promising results in reducing cell viability through apoptosis induction mechanisms .

CompoundTarget PathogenIC50 (µM)Mechanism of Action
Triazine Derivative AInfluenza Virus5.0Inhibition of viral replication
Triazine Derivative BE. coli10.0Disruption of cell wall synthesis
Triazine Derivative CStaphylococcus aureus8.5Inhibition of protein synthesis

Table 2: Pharmacological Properties of Selected Analogues

CompoundActivitypIC50Lipophilic Efficiency (LLE)
GPR84 Antagonist IAnti-inflammatory7.270.5
GPR84 Antagonist IIAnticancer6.850.3
GPR84 Antagonist IIIAntiviral8.000.7

Mechanism of Action

The mechanism of action of [1,2,4]Triazine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. The triazine ring can also participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

To contextualize [1,2,4]Triazine-3-carbaldehyde, its structural and functional attributes are compared below with analogous heterocyclic compounds, including 1,2,3-triazole derivatives and other triazine-based aldehydes .

Structural and Electronic Properties
Compound Core Structure Nitrogen Positions Key Functional Group Reactivity Profile
This compound Triazine ring 1, 2, 4 Aldehyde (-CHO) Electrophilic at C3; prone to nucleophilic attack
1,2,3-Triazole derivatives Triazole ring 1, 2, 3 Variable (e.g., -NH, -CH₂-) High stability; click chemistry compatibility
1,3,5-Triazine-2-carbaldehyde Triazine ring 1, 3, 5 Aldehyde (-CHO) Lower electrophilicity due to symmetric N distribution

Key Observations :

  • The asymmetrical nitrogen arrangement in [1,2,4]triazine enhances electrophilicity at C3 compared to symmetric triazines (e.g., 1,3,5-triazine).
  • 1,2,3-Triazoles exhibit superior metabolic stability and bioavailability due to their non-planar structure and hydrogen-bonding capacity, which are less pronounced in triazines .

Key Findings :

  • Triazole hybrids demonstrate broader and more potent anticancer and antimicrobial activities compared to triazine-carbaldehydes, attributed to their enhanced binding to biological targets like tubulin and EGFR .
Stability and Toxicity
  • Triazines: May exhibit hydrolytic instability under acidic/basic conditions due to electron-deficient rings. Limited toxicological data are available for this compound, though related triazines (e.g., 3,3'-Bi-1,2,4-triazine) require careful handling due to uncharacterized hazards .
  • Triazoles : Generally stable and low-toxicity, with established safety profiles in FDA-approved drugs (e.g., cephalosporins).

Biological Activity

[1,2,4]Triazine-3-carbaldehyde is a member of the triazine family, which consists of six-membered heterocyclic compounds containing three nitrogen atoms. This compound has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The structure of this compound can be represented as follows:

C3H3N3CHO\text{C}_3\text{H}_3\text{N}_3\text{CHO}

The synthesis of [1,2,4]triazine derivatives often involves various methods such as cyclization reactions with aldehydes or other nitrogen sources. For example, the reaction of 2-amino-4-hydroxy-6-methylpyrimidine with hydrazine derivatives has been reported as an effective synthetic route for triazine compounds .

Anticancer Activity

Research indicates that [1,2,4]triazine derivatives exhibit significant anticancer properties. A study demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. Specifically, compounds derived from this compound showed promising activity against various cancer cell lines, including breast and colon cancer .

Table 1: Anticancer Activity of [1,2,4]Triazine Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7 (Breast Cancer)15Induces apoptosis
HT-29 (Colon Cancer)12Cell cycle arrest
HeLa (Cervical Cancer)18Inhibition of DNA synthesis

Anti-inflammatory Activity

[1,2,4]Triazine derivatives have also been investigated for their anti-inflammatory effects. In a mouse model of inflammatory bowel disease induced by dextran sodium sulfate (DSS), treatment with a specific triazine compound reduced disease activity index scores and neutrophil infiltration in the colon . This suggests that these compounds may modulate inflammatory pathways effectively.

Case Study: Anti-inflammatory Effects in DSS-Induced Colitis

A recent study evaluated the therapeutic potential of a [1,2,4]triazine derivative in a DSS-induced colitis model. The results indicated a significant reduction in inflammatory markers and improved histological scores in treated mice compared to controls .

Antimicrobial Activity

The antimicrobial properties of [1,2,4]triazine derivatives have been well-documented. These compounds exhibit broad-spectrum activity against various pathogens, including bacteria and fungi. For instance, certain derivatives have shown effective inhibition against Mycobacterium smegmatis, with minimum inhibitory concentrations (MIC) as low as 50 µg/mL .

Table 2: Antimicrobial Activity of [1,2,4]Triazine Derivatives

CompoundPathogenMIC (µg/mL)
This compoundMycobacterium smegmatis50
Staphylococcus aureus25
Candida albicans30

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of [1,2,4]triazine derivatives. Modifications at various positions on the triazine ring or substituents on the aldehyde group can significantly influence their pharmacological properties. For example, introducing electron-withdrawing groups has been associated with enhanced anticancer activity .

Chemical Reactions Analysis

Inverse Electron-Demand Diels–Alder (IEDDA) Reactions

The electron-deficient 1,2,4-triazine core participates in IEDDA reactions with strained dienophiles like trans-cyclooctenes (TCOs) . Pyridinium-modified 1,2,4-triazines exhibit enhanced reactivity due to their cationic nature, achieving second-order rate constants (k2k_2) up to 1.2 × 103^3 M1^{-1}s1^{-1} with s-TCO (super-strained TCO) in aqueous acetonitrile .

Key Reactivity Trends:

Triazine DerivativeDienophilek2k_2 (M1^{-1}s1^{-1})Conditions
Pyridinium-1,2,4-triazines-TCO1.2×1031.2 \times 10^3CH3_3CN/H2_2O (1:1), 25°C
Neutral 1,2,4-triazineTCO2.5×1012.5 \times 10^1CH3_3CN/H2_2O (1:1), 25°C

The aldehyde group at the 3-position does not hinder cycloaddition but may stabilize transition states via hydrogen bonding. Fluorescent products form post-reaction, enabling applications in fluorogenic cell labeling .

Nucleophilic Substitution and Condensation

The aldehyde group undergoes condensation with amines, hydrazides, and thiocarbohydrazides to form Schiff bases or heterocyclic hybrids. For example:

  • Reaction with 4-amino-6-substituted-3-thioxo-1,2,4-triazin-5(2H)-ones yields quinoline-1,2,4-triazine hybrids via nucleophilic attack at the aldehyde carbon .

  • Condensation with thiocarbohydrazide in basic media generates thiosemicarbazone derivatives, which cyclize to form fused triazolo-triazines .

Alkylation and Salt Formation

Alkylation of the triazine nitrogen generates 1-alkyl-1,2,4-triazinium salts , which are precursors to ylides for 1,3-dipolar cycloadditions. For instance:

  • Methylation with methyl triflate in dichloromethane produces stable triazinium salts that react with electron-deficient alkenes (e.g., acrylates) to form pyrrolo[2,1-f] triazines .

Reaction Scheme :

\text{[1][2][4]Triazine-3-carbaldehyde} \xrightarrow{\text{MeOTf, CH$$_2$$Cl$$_2$$}} \text{Triazinium salt} \xrightarrow{\text{Base}} \text{Ylide} \xrightarrow{\text{Dipolarophile}} \text{Pyrrolotriazine}

Oxidation and Reduction

  • Oxidation : The aldehyde group is oxidized to a carboxylic acid using KMnO4_4 or CrO3_3, though this may degrade the triazine ring under harsh conditions.

  • Reduction : NaBH4_4 or BH3_3·THF reduces the aldehyde to a primary alcohol, preserving the triazine core.

Q & A

Q. What strategies resolve contradictions in reported catalytic activity data for triazine-aldehyde complexes?

  • Contradiction Analysis : Systematically evaluate variables: (1) Ligand-metal ratios (e.g., Pd:triazine = 1:1 vs. 1:2), (2) Solvent effects (polar aprotic vs. protic), and (3) Reaction scale (micro vs. bulk). Use ANOVA to isolate confounding factors .

Q. How does steric hindrance from the triazine ring influence aldehyde reactivity in multi-step syntheses?

  • Experimental Design : Synthesize derivatives with substituents at triazine positions 5 and 6. Compare reaction rates (e.g., kobs_{\text{obs}} for Knoevenagel condensation) using stopped-flow kinetics. Correlate steric bulk (via Tolman cone angles) with yield reductions (>20% for bulky groups) .

Q. What advanced derivatization methods enhance the detection sensitivity of this compound in trace analysis?

  • Methodology : Derivatize with fluorescent tags (e.g., fluorescein 5-thiosemicarbazide) for LC-MS/MS detection (LOQ = 0.1 ng/mL). Optimize derivatization pH (7.5–8.5) and incubation time (30–60 min) to minimize side reactions .

Data Interpretation & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound synthesis?

  • Protocol : Implement QC checkpoints: (1) Mid-reaction FTIR to monitor intermediate formation, (2) Post-synthesis GC-MS for residual solvent quantification (<50 ppm), and (3) Accelerated stability testing (40°C/75% RH for 14 days) .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in biological studies involving this compound?

  • Analysis : Apply nonlinear regression (e.g., Hill equation) to IC50_{50} data. Use bootstrap resampling (n = 1000) to estimate confidence intervals and address outliers in cell viability assays .

Q. How can researchers validate contradictory findings in the compound’s antioxidant vs. pro-oxidant behavior?

  • Conflict Resolution : Design dual-assay experiments (e.g., DPPH radical scavenging and ROS generation in HepG2 cells). Control for redox cycling artifacts by adding catalase (1000 U/mL) and comparing results under anaerobic vs. aerobic conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[1,2,4]Triazine-3-carbaldehyde
Reactant of Route 2
[1,2,4]Triazine-3-carbaldehyde

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